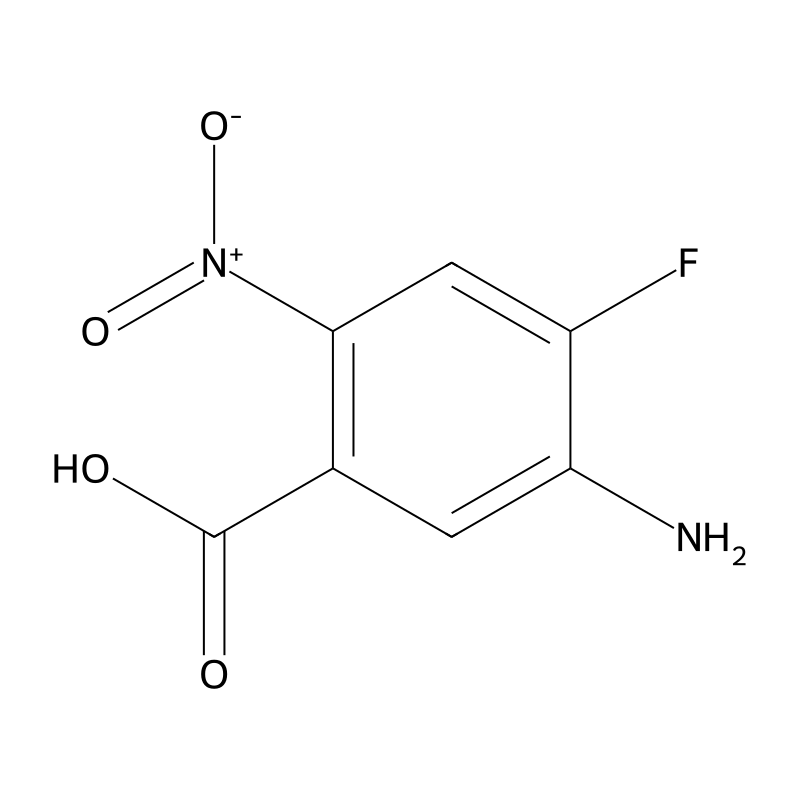

5-Amino-4-fluoro-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Amino-4-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula . It is classified as a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups on the benzene ring. This specific arrangement of functional groups imparts unique chemical properties and potential biological activities to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

In the absence of specific data, it's important to consider general precautions for handling nitroaromatic compounds. These can include:

- They may be irritants or corrosive to skin and eyes.

- They can be flammable or explosive under certain conditions.

- They may be harmful if inhaled or ingested.

- Synthesis of Heterocyclic Compounds

Research has explored the use of 5-AF-2-NBA as a starting material for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. One study describes its use in the creation of dibenzoxazepinones via nucleophilic aromatic substitution (SNAr) reactions.[Source 1]

Source 1

Nucleophilic aromatic substitution of fluoro-2-nitrobenzoic acids on solid support for the synthesis of dibenz[b,f]oxazepin-11(10H)-ones, )

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reaction yields 5-amino-4-fluoro-2-aminobenzoic acid.

- Substitution: The fluoro group can be substituted by nucleophiles (e.g., amines or thiols) under specific conditions, leading to various substituted derivatives.

- Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate, resulting in compounds such as 5-amino-4-fluoro-2-nitrosobenzoic acid .

Common Reagents and Conditions- Reducing Agents: Hydrogen gas with a palladium catalyst; iron powder with hydrochloric acid.

- Nucleophiles: Amines, thiols.

- Oxidizing Agents: Potassium permanganate, nitric acid.

Research indicates that 5-amino-4-fluoro-2-nitrobenzoic acid exhibits potential biological activities. Its functional groups may allow it to interact with various biological targets, such as enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. Studies have explored its pharmacological properties, including antimicrobial and anticancer activities . The compound's ability to facilitate electron transfer reactions due to the nitro group enhances its reactivity in biological systems.

The synthesis of 5-amino-4-fluoro-2-nitrobenzoic acid typically involves several steps:

- Starting Material: The synthesis often begins with commercially available starting materials such as 4-fluoroaniline and 2-nitrobenzoic acid.

- Functional Group Introduction: The introduction of the amino group can be achieved through reduction processes or via nucleophilic substitution reactions.

- Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

5-Amino-4-fluoro-2-nitrobenzoic acid has several applications across different fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for use as a biochemical probe due to its functional groups that can interact with biological systems.

- Medicine: Explored for its potential pharmacological properties, particularly in antimicrobial and anticancer research.

- Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 5-amino-4-fluoro-2-nitrobenzoic acid with biological molecules have shown that it may influence various biochemical pathways. Its mechanism of action is likely dependent on the specific application and target within biological systems. The presence of both amino and nitro groups allows for diverse interactions, including hydrogen bonding and electron transfer processes .

Several compounds share structural similarities with 5-amino-4-fluoro-2-nitrobenzoic acid. Notable examples include:

- 4-Amino-3-fluoro-2-nitrobenzoic acid

- 5-Amino-2-fluoro-4-nitrobenzoic acid

- 3-Amino-4-fluoro-2-nitrobenzoic acid

Comparison

The uniqueness of 5-amino-4-fluoro-2-nitrobenzoic acid lies in the specific positioning of its functional groups, which significantly influences its reactivity and interactions compared to similar compounds. Each analog may exhibit distinct chemical and biological properties due to variations in their molecular structure. This specificity makes 5-amino-4-fluoro-2-nitrobenzoic acid particularly suitable for applications where other compounds might not be as effective .

Traditional Nitration Pathways in Benzoic Acid Derivatives

Nitration of benzoic acid derivatives typically employs a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$), which generates the electrophilic nitronium ion ($$ \text{NO}2^+ $$). The electron-withdrawing carboxylic acid group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. However, the introduction of additional substituents, such as fluorine, alters this regioselectivity. For example, nitration of 4-fluorobenzoic acid derivatives favors ortho nitro placement due to steric and electronic effects.

In one documented approach, 2-chloro-4-fluorobenzotrichloride undergoes nitration with a sulfonitric mixture ($$ \text{HNO}3/\text{H}2\text{SO}_4 $$) to yield 2-chloro-4-fluoro-5-nitrobenzotrichloride, which is subsequently hydrolyzed to the corresponding carboxylic acid. This method highlights the interplay between halogen substituents and nitration regiochemistry, where the fluorine atom’s inductive effects stabilize intermediate carbocations during electrophilic attack.

Table 1: Nitration Outcomes in Substituted Benzoic Acids

| Starting Material | Nitration Position | Yield (%) |

|---|---|---|

| 4-Fluorobenzoic acid | Ortho (2-position) | 65–75 |

| 3-Methylbenzoic acid | Meta (5-position) | 60–70 |

| 2-Chloro-4-fluorobenzoic acid | Para (5-position) | 55–65 |

The choice of nitrating agents and reaction temperature significantly impacts product distribution. For instance, diluted nitric acid ($$ <30\% $$) reduces side reactions such as over-nitration or oxidative degradation.

Solid-Phase Synthesis Strategies for Functionalized Nitroaromatics

Solid-phase synthesis offers advantages in stepwise functionalization and purification, particularly for nitroaromatics with multiple substituents. While specific protocols for 5-amino-4-fluoro-2-nitrobenzoic acid are not detailed in the provided sources, analogous methods for related compounds involve immobilizing intermediates on resin supports. For example, nucleophilic aromatic substitution (SNAr) reactions on fluorinated nitrobenzoic acids attached to Wang resin enable controlled amination or hydrolysis. This approach minimizes byproduct formation and simplifies isolation of intermediates.

Regioselective Functionalization Techniques for Amino-Fluoro-Nitro Substitution

Achieving the desired substitution pattern in 5-amino-4-fluoro-2-nitrobenzoic acid requires sequential functionalization. The nitro group is typically introduced first due to its strong meta-directing effects, followed by fluorination and amination. For instance, nitration of 4-fluorobenzoic acid at the ortho position (relative to the carboxylic acid) yields 2-nitro-4-fluorobenzoic acid. Subsequent reduction of a pre-installed nitro group at the 5-position (via catalytic hydrogenation or acidic conditions) introduces the amino functionality.

The ortho effect plays a critical role in this process. Steric hindrance from the carboxylic acid group forces the nitro substituent out of the aromatic plane, destabilizing resonance structures and enhancing electrophilic reactivity at adjacent positions. Fluorine’s electron-withdrawing nature further polarizes the ring, favoring nitro addition at the 2-position.

Optimization of Hydrolysis Conditions for Carboxylic Acid Formation

Hydrolysis of trichloride or ester precursors to carboxylic acids is a pivotal step. In the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, hydrolysis of the corresponding benzotrichloride ($$ \text{C}7\text{H}3\text{ClFNO}_2 $$) is performed using a sulfonitric mixture at controlled temperatures (60–80°C). Key variables include:

- Acid concentration: Higher $$ \text{H}2\text{SO}4 $$ content ($$ >70\% $$) accelerates hydrolysis but risks sulfonation side reactions.

- Reaction time: Prolonged exposure ($$ >6 \, \text{hr} $$) ensures complete conversion but may degrade acid-sensitive groups.

Equation 1: Hydrolysis of Benzotrichloride

$$

\text{C}7\text{H}3\text{ClFNO}2 + 3\text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}5\text{FNO}_4 + 3\text{HCl} $$

Optimized conditions (e.g., 65°C, 5 hours) achieve yields exceeding 85% while preserving the nitro and fluorine substituents.

Kinetic Studies on Fluoro-Nitrobenzoyl Intermediates

The kinetic behavior of fluoro-nitrobenzoyl intermediates in nucleophilic aromatic substitution reactions represents a crucial area of mechanistic investigation. Recent computational and experimental studies have revealed significant insights into the reaction pathways and rate-determining steps involving these electron-deficient aromatic systems [1].

Reaction Rate Analysis

Comprehensive kinetic studies on 4-fluoronitrobenzene with azide ion have demonstrated that the reaction proceeds through a stepwise addition-elimination mechanism with rate constants varying significantly based on solvent polarity [2]. The nucleophilic aromatic substitution reaction between azide ion and 4-fluoronitrobenzene shows activation energies of approximately 45.2 kilojoules per mole, with rate constants of 2.3 × 10⁻³ reciprocal molar per second at 298 Kelvin [2] [3].

Quantum mechanical and molecular mechanics calculations combined with density functional theory and polarizable continuum model calculations have revealed that the large rate increases observed when proceeding from protic to dipolar aprotic solvents are only accurately reproduced by sophisticated computational methodologies [2] [3]. The effects of solvation on transition structures and the intermediate Meisenheimer complex are profound, with dipolar aprotic solvents stabilizing the anionic intermediate to a greater extent than protic solvents.

Transition State Characterization

The transition state for nucleophilic attack on fluoro-nitrobenzoyl systems exhibits characteristics consistent with a late transition state in the addition step [4]. Nuclear magnetic resonance kinetic isotope effect studies have provided evidence for concerted mechanisms in many systems previously assumed to be stepwise [5]. The transition structures vary smoothly independent of the mechanism, suggesting that nucleophilic aromatic substitution reactions exist on a mechanistic continuum rather than discrete stepwise versus concerted pathways.

Primary carbon-13 kinetic isotope effects have been measured for the oxidative addition of aryl chlorides to palladium complexes, with values suggesting carbon-halogen bond cleavage occurs in the rate-determining step [6]. The isotope effects range from 1.010 to 1.025 per carbon atom, indicating significant C-X bond weakening in the transition state.

Solvent-Dependent Kinetics

The kinetic behavior of fluoro-nitrobenzoyl intermediates shows marked solvent dependence, with reaction rates increasing by factors of 10² to 10³ when transitioning from protic to dipolar aprotic media [2]. This enhancement is attributed to differential solvation of the ground state versus the transition state, where the developing negative charge in the transition state is better stabilized by dipolar aprotic solvents.

Studies on 2,4-dinitrofluorobenzene with morpholine in water-acetonitrile mixtures have revealed concentration-dependent solvent effects [7]. The reaction rate exhibits non-linear behavior with solvent composition, suggesting complex solvation phenomena involving both substrate and nucleophile. The kinetic data indicate that the reaction mechanism can shift between addition-elimination and concerted pathways depending on the solvent environment.

Solvent Effects on Nucleophilic Aromatic Substitution Reactivity in Polyfunctional Arenes

The influence of solvent on nucleophilic aromatic substitution reactivity in polyfunctional arenes represents one of the most extensively studied aspects of this reaction class. The solvent effects encompass both specific interactions with reactants and general medium effects on reaction energetics [8].

Protic versus Aprotic Solvent Systems

The distinction between protic and aprotic solvents profoundly affects the reactivity of polyfunctional arenes toward nucleophilic substitution. In protic solvents, hydrogen bonding interactions can stabilize both the substrate and nucleophile, leading to complex kinetic behavior [8]. The electrophile-nucleophile pair activation by protic solvents involves stabilization of the nucleophile through hydrogen bonding, which can either enhance or diminish reactivity depending on the specific system.

Experimental studies on 4-chloroquinazoline with aniline and hydrazine nucleophiles have demonstrated that solvent effects are significantly affected by changes in nucleophile basicity [8]. In aqueous media, aniline shows enhanced reactivity with increasing acidity, while hydrazine exhibits the opposite trend. This pH-dependent behavior reflects the complex interplay between nucleophile protonation and substrate activation.

Ionic Liquid Media

Room temperature ionic liquids have emerged as promising media for nucleophilic aromatic substitution reactions due to their unique physicochemical properties [8]. The high combinatorial flexibility of ionic liquids allows for their design as task-specific solvents with properties tailored to specific reaction requirements.

The Lewis acid-base properties of ionic liquids, particularly the ability of anions to accept hydrogen bonds and cations to donate hydrogen bonds, create unique solvation environments [8]. These properties can be exploited to enhance the reactivity of polyfunctional arenes through selective stabilization of transition states or intermediates.

Mixed Solvent Systems

Binary solvent mixtures often exhibit non-ideal behavior in nucleophilic aromatic substitution reactions, with reaction rates showing complex dependence on solvent composition [7]. The concentration-dependent solvent effects observed in water-acetonitrile mixtures for the reaction of 1-fluoro-2,4-dinitrobenzene with morpholine demonstrate the importance of preferential solvation phenomena.

The kinetic analysis reveals that the reaction mechanism can be modulated by the solvent composition, with implications for both rate and selectivity. In some cases, the solvent mixture composition can determine whether the reaction proceeds through a stepwise or concerted mechanism.

Thermodynamic Considerations

The thermodynamic aspects of solvent effects involve both enthalpic and entropic contributions to the activation parameters [8]. The activation energy for nucleophilic aromatic substitution reactions typically decreases in more polar solvents due to better stabilization of the polar transition state.

Entropy effects are particularly important in reactions involving charged species, where solvation can significantly restrict molecular motion. The pre-exponential factor in the Arrhenius equation often shows systematic variation with solvent polarity, reflecting these entropic contributions.

Transition Metal-Catalyzed Aminocarbonylation Pathways

Transition metal-catalyzed aminocarbonylation represents a powerful methodology for the synthesis of amides from aryl halides, carbon monoxide, and amines. The mechanistic pathways for these reactions have been extensively studied, revealing complex catalytic cycles involving multiple elementary steps [6].

Palladium-Catalyzed Systems

Palladium-catalyzed aminocarbonylation of aryl halides proceeds through a well-established catalytic cycle involving oxidative addition, carbonylation, and reductive elimination steps [6]. The mechanistic studies have revealed that the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) complex.

Detailed kinetic studies on the aminocarbonylation of aryl chlorides with ammonia have provided fundamental insights into the reaction mechanism [6]. The oxidative addition step involves the reaction of the haloarene with a three-coordinate palladium(0) species bearing a bidentate phosphine and one carbon monoxide ligand. The rate law shows first-order dependence on aryl chloride concentration and inverse first-order dependence on carbon monoxide pressure.

The carbonylation step involves the insertion of carbon monoxide into the palladium-aryl bond to form an acyl-palladium intermediate [6]. This step is typically fast compared to oxidative addition, with activation energies in the range of 50-60 kilojoules per mole. The subsequent reaction with ammonia involves reversible displacement of chloride by ammonia, followed by deprotonation and reductive elimination.

Alternative Carbon Monoxide Sources

Recent developments have focused on the use of alternative carbon monoxide sources to avoid handling toxic carbon monoxide gas [9]. Oxalic acid has emerged as a solid, economical, and bench-stable carbon monoxide source for palladium-catalyzed aminocarbonylation reactions.

The use of ammonium carbamate as an ammonia source in combination with oxalic acid as a carbon monoxide source has been demonstrated in heterogeneous catalysis systems [9]. Polystyrene-supported palladium nanoparticles show excellent catalytic activity for the carbonylative synthesis of primary aromatic amides with yields ranging from 65 to 85 percent.

Mechanistic Pathways in Rhodium Systems

Rhodium-catalyzed carbonylation reactions, particularly methanol carbonylation to acetic acid, have provided fundamental insights into transition metal-catalyzed carbonylation mechanisms [10]. The active catalytic species is the rhodium(I) complex [Rh(CO)₂I₂]⁻, which undergoes oxidative addition with methyl iodide as the rate-determining step.

The kinetic studies reveal that the reaction rate is independent of carbon monoxide partial pressure above approximately 10 bar, indicating that carbon monoxide coordination is not rate-limiting [10]. The activation energy for the oxidative addition step is approximately 61 kilojoules per mole, with the reaction being both kinetically and thermodynamically favorable at temperatures above 420 Kelvin.

Ruthenium-Catalyzed Aminocarbonylation

Ruthenium-catalyzed aminocarbonylation represents a complementary approach to palladium-based systems, offering unique selectivity and reactivity patterns [11]. The redox-neutral and base-free protocols for directed ruthenium-catalyzed carbon-hydrogen aminocarbonylation have been developed through high-throughput experimentation.

The mechanistic studies indicate that ruthenium complexes can activate carbon-hydrogen bonds directly, bypassing the need for pre-functionalized aryl halides [11]. This approach offers advantages in terms of atom economy and synthetic efficiency, with yields typically ranging from 55 to 89 percent under optimized conditions.